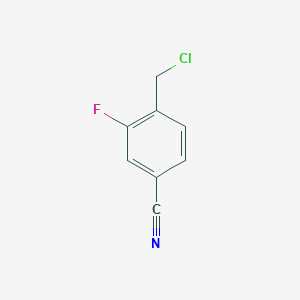

4-(Chloromethyl)-3-fluorobenzonitrile

Overview

Description

4-(Chloromethyl)-3-fluorobenzonitrile is a chemical compound with the empirical formula C8H6ClN . It is related to other compounds such as 4-(Chloromethyl)benzonitrile, 4-(Chloromethyl)benzoyl chloride, and 4-(Chloromethyl)benzyl alcohol .

Synthesis Analysis

The synthesis of chloromethyl compounds often involves the use of reagents like methylal, trioxymethylene, and thionyl chloride . For example, the synthesis of a related compound, chloromethyl-calix4arene, involved the silylation of nanoclay using a coupling agent . The resulting organoclay was then functionalized with calix4arene through a nucleophilic reaction .Molecular Structure Analysis

The molecular structure of 4-(Chloromethyl)-3-fluorobenzonitrile can be analyzed using various techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), thermal gravimetric analysis (TGA), and solid-state NMR .Chemical Reactions Analysis

Chloromethyl compounds are highly reactive and can undergo various chemical reactions. For instance, benzyl chloride, a related compound, reacts with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid .Scientific Research Applications

Synthesis Techniques

4-(Chloromethyl)-3-fluorobenzonitrile serves as a key precursor in various synthetic processes. For instance, the molecule is integral in the synthesis of 4-fluorobenzonitrile (4 FBN), produced by fluorinating 4 chlorobenzonitrile (4 CBN) using potassium fluoride in a non-polar solvent. The optimized conditions for this reaction include a 1:3 ratio of 4 CBN to KF, a reaction temperature of 280°C, and a duration of 20 hours, resulting in a yield of 89.5% and a purity of 99.0% (S. Zhi, 2001). Similarly, 4-(chloromethyl)benzonitrile is used in the synthesis of letrozole’s related compound A, where it reacts with triazole, forming an N-hydroxyl iodide isomer. This process highlights the molecule’s role in generating significant pharmaceutical impurities (Zhai Ping & Shao Mingran, 2015).

Structural and Electronic Properties

Studies have delved into the energetic, structural, and electronic properties of fluorobenzonitrile derivatives, including 4-(Chloromethyl)-3-fluorobenzonitrile. These studies involve the determination of enthalpies of formation, vaporization, and sublimation, offering insights into the molecule’s phase behavior and thermochemical characteristics. Theoretical methods like G3MP2B3 level theory, QTAIM, NICS, and NBO analysis have been employed to evaluate gas-phase enthalpies of formation, basicities, proton and electron affinities, ionization enthalpies, and electronic effects, illustrating the molecule’s complex electronic landscape (M. Ribeiro da Silva et al., 2012).

Spectroscopic and Electrochemical Studies

Vibrational spectroscopy studies of 4-fluorobenzonitrile, a closely related compound, provide insights into its electronic excited state and cationic ground state, revealing the effects of fluorine atom and cyano group substitution on the transition energy. These studies are critical for understanding the molecule's electronic structure and behavior under different energy states (Yan Zhao et al., 2018). Additionally, the electrochemical reduction of the carbon–fluorine bond in 4-fluorobenzonitrile has been analyzed, providing a mechanistic understanding and novel methods for estimating standard reduction potentials, essential for applications in electrochemical systems and materials science (A. Muthukrishnan & M. Sangaranarayanan, 2007).

Safety and Hazards

4-(Chloromethyl)-3-fluorobenzonitrile is likely to have similar safety and hazards to related chloromethyl compounds. For instance, 4-Chlorobenzoyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

For instance, Zolbetuximab, a first-in-class investigational CLDN18.2-targeted monoclonal antibody, targets the claudin (CLDN) 18.2 positive tumors .

Mode of Action

For example, hymexazol-linked chitosan derivatives exhibited stronger antifungal activity than chitosan alone . This suggests that 4-(Chloromethyl)-3-fluorobenzonitrile might interact with its targets in a way that enhances its biological activity.

Biochemical Pathways

For instance, 2’-fluoro-4’-chloromethyl cytidine, also known as ALS-8112, was identified as inhibiting the replication of Respiratory Syncytial Virus (RSV) .

Result of Action

For instance, hymexazol-linked chitosan derivatives exhibited stronger antifungal activity than chitosan alone .

properties

IUPAC Name |

4-(chloromethyl)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJIJFADGURZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431444 | |

| Record name | 4-(Chloromethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-3-fluorobenzonitrile | |

CAS RN |

345903-03-9 | |

| Record name | 4-(Chloromethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)

![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)

![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)

![5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1352892.png)

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1352897.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1352905.png)